molecular formula C20H25BrN2O2 B1600296 Quinine hydrobromide CAS No. 549-49-5

Quinine hydrobromide

Cat. No.: B1600296
CAS No.: 549-49-5
M. Wt: 405.3 g/mol
InChI Key: HDZGBIRSORQVNB-DSXUQNDKSA-N
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Description

Quinine hydrobromide is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. It has been historically used for its antimalarial properties and is also known for its application in treating nocturnal leg cramps. This compound is recognized for its bitter taste and is sometimes used in tonic water and other beverages .

Mechanism of Action

Target of Action

Quinine hydrobromide primarily targets the erythrocytic forms of malarial parasites . It is used to treat uncomplicated Plasmodium falciparum malaria . It also has gametocytocidal activity against P. vivax and P. malariae . In addition, it has direct effects on muscle membrane and sodium channels, making it useful in some muscular disorders .

Mode of Action

This compound interacts with its targets by acting as a blood schizonticide . It is a weak base and is concentrated in the food vacuoles of P. falciparum . The drug interferes with the parasite’s ability to break down and digest hemoglobin . It also depresses oxygen uptake and carbohydrate metabolism , and intercalates into DNA, disrupting the parasite’s replication and transcription .

Biochemical Pathways

This compound affects the biochemical pathways of the malarial parasite by inhibiting the uptake of precursors, blocking precursor incorporation into DNA, RNA, and protein . This disruption of the parasite’s replication and transcription processes leads to the death of the parasite .

Pharmacokinetics

This compound is readily absorbed, mainly from the upper small intestine . It is distributed throughout the body, with intraerythrocytic levels being 30% to 50% of the plasma concentration . The drug is metabolized in the liver, mostly via CYP3A4 and CYP2C19-mediated processes . About 20% of the drug is excreted unchanged in the urine .

Result of Action

The result of this compound’s action is the effective treatment of malaria. It destroys the erythrocytic forms of malarial parasites, leading to the clinical cure of malaria . It also has an effect on some muscular disorders, especially nocturnal leg cramps and myotonia congenita .

Action Environment

The action of this compound can be influenced by environmental factors such as the severity of infection and the patient’s nutritional status . For example, the severity of infection can affect the distribution of the drug in the body . Additionally, the drug’s efficacy can be influenced by resistance patterns, which can vary in different parts of the world .

Biochemical Analysis

Biochemical Properties

Quinine hydrobromide plays a significant role in biochemical reactions, particularly in the inhibition of malarial parasites. It interacts with several biomolecules, including enzymes and proteins. One of the primary interactions is with the enzyme heme polymerase in Plasmodium falciparum, the parasite responsible for malaria. This compound inhibits this enzyme, preventing the detoxification of heme, which is toxic to the parasite. Additionally, this compound binds to the DNA of the parasite, interfering with its replication and transcription processes .

Cellular Effects

This compound affects various types of cells and cellular processes. In erythrocytes infected with Plasmodium falciparum, this compound disrupts the parasite’s metabolic processes, leading to its death. It also influences cell signaling pathways by modulating the activity of ion channels, particularly sodium channels, which can affect muscle function and lead to the alleviation of nocturnal leg cramps. Furthermore, this compound has been shown to impact gene expression by binding to DNA and interfering with transcription .

Molecular Mechanism

The mechanism of action of this compound involves multiple molecular interactions. It binds to heme within the food vacuole of the malaria parasite, preventing its detoxification and leading to the accumulation of toxic heme. This results in the death of the parasite. This compound also inhibits the enzyme heme polymerase, further contributing to the toxic buildup of heme. Additionally, it binds to the DNA of the parasite, disrupting its replication and transcription processes. These combined actions result in the effective inhibition of the malaria parasite .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure to light and air. In in vitro studies, this compound has been shown to maintain its antimalarial activity for extended periods, although some degradation may occur. Long-term effects on cellular function include the potential for resistance development in malaria parasites, which can reduce the compound’s effectiveness over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits the growth of malaria parasites without causing significant toxicity. At higher doses, this compound can cause adverse effects such as cinchonism, which includes symptoms like tinnitus, headache, and nausea. In some cases, high doses can lead to more severe toxic effects, including cardiac arrhythmias and central nervous system disturbances .

Metabolic Pathways

This compound is metabolized primarily in the liver through the cytochrome P450 enzyme system. It undergoes hydroxylation and dealkylation reactions, resulting in the formation of several metabolites. These metabolites are then excreted in the urine. The interaction with cytochrome P450 enzymes can affect the metabolic flux and levels of other metabolites, potentially leading to drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters, such as P-glycoprotein. Once inside the cells, this compound can accumulate in the food vacuoles of malaria parasites, where it exerts its antimalarial effects. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound localizes primarily in the food vacuoles of malaria parasites, where it inhibits heme detoxification. It can also be found in the cytoplasm and nucleus of infected erythrocytes, where it binds to DNA and disrupts replication and transcription processes. The compound’s activity and function are influenced by its subcellular localization, with the highest efficacy observed in the food vacuoles of the parasites .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinine hydrobromide can be synthesized from quinine, which is extracted from the bark of the cinchona tree. The extraction process involves using an organic solvent to isolate the alkaloids from the bark. The alkaloids are then precipitated out from the acidified aqueous layer by adjusting the pH using sodium hydroxide solution. The precipitate is purified, and this compound is crystallized at ambient temperature .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from cinchona bark, followed by purification and crystallization processes. The use of advanced techniques such as solvent extraction and crystallization ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Quinine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which have applications in medicinal chemistry and other fields .

Scientific Research Applications

Quinine hydrobromide has a wide range of scientific research applications:

Comparison with Similar Compounds

    Quinine Sulfate: Another salt form of quinine used for similar applications.

    Quinidine: A stereoisomer of quinine used as an antiarrhythmic agent.

    Chloroquine: A synthetic derivative of quinine used for malaria treatment.

Uniqueness: Quinine hydrobromide is unique due to its specific salt form, which provides distinct pharmacokinetic properties and stability. Its historical significance and continued use in both medicinal and industrial applications highlight its versatility and importance .

Properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZGBIRSORQVNB-DSXUQNDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

549-47-3
Record name Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:2), (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20203394
Record name Quinine hydrobromide [NF]
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URL https://comptox.epa.gov/dashboard/DTXSID20203394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14358-44-2, 549-49-5
Record name Cinchonan-9-ol, 6′-methoxy-, hydrobromide, (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14358-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:1), (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinine hydrobromide [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinine hydrobromide [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.153
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Record name QUININE HYDROBROMIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does quinine hydrobromide exert its effect on platelets, leading to thrombocytopenic purpura?

A1: Research suggests that this compound can trigger thrombocytopenic purpura through an immune-mediated mechanism. [] This involves the formation of a complex between this compound and platelets, which is recognized as an antigen by the body's immune system. [] Antibodies are then produced against this complex, leading to the destruction of platelets and potentially affecting megakaryocytes (cells responsible for platelet production). [] This immune response results in a decrease in platelet count, leading to the symptoms of thrombocytopenic purpura.

Q2: Can you elaborate on the evidence for this immune-mediated mechanism involving this compound and platelets?

A2: Studies have demonstrated that adding this compound to the serum of a patient sensitive to quinine resulted in positive platelet agglutinin tests, indicating the presence of antibodies targeting the drug-platelet complex. [] Additionally, when plasma from this quinine-sensitive patient, pre-incubated with this compound, was injected into a healthy volunteer, the volunteer developed symptoms of thrombocytopenic purpura. [] This passive transfer of the condition further supports the involvement of an immune response in this compound-induced thrombocytopenia.

Q3: Beyond its use in treating malaria, are there other potential applications for this compound in medicine?

A3: While known for its antimalarial properties, this compound has been historically used in the treatment of exophthalmic goiter. [] Research suggests that patients with this condition may exhibit a specific tolerance to quinine. [] This observation led to the development of the "quinine test," which involved administering large doses of this compound to assess tolerance as a potential diagnostic indicator for exophthalmic goiter. []

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